

# Environmental sources of DPPD-Q contamination

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## Compound of Interest

Compound Name: **DPPD-Q**

Cat. No.: **B3051505**

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An In-depth Technical Guide on the Environmental Sources of **DPPD-Quinone** Contamination

For Researchers, Scientists, and Drug Development Professionals

## Abstract

N,N'-diphenyl-p-phenylenediamine (DPPD) is an antioxidant and antiozonant widely used in the manufacturing of rubber products, most notably tires. Through the natural process of tire wear, particles containing DPPD are released into the environment. The subsequent reaction of DPPD with atmospheric ozone leads to the formation of **DPPD-quinone (DPPD-Q)**, a toxic transformation product. This technical guide provides a comprehensive overview of the environmental sources of **DPPD-Q** contamination, detailing its presence in various environmental matrices, the analytical methods for its detection, and its toxicological implications, with a focus on the underlying signaling pathways.

## Introduction

The emergence of tire and road wear particles (TRWP) as a significant source of microplastic pollution has brought increased scrutiny to the chemical additives used in tire manufacturing. Among these, p-phenylenediamine (PPD) antioxidants are of particular concern due to their widespread use and the formation of toxic quinone derivatives. DPPD is a member of this class of chemicals, and its oxidized form, **DPPD-Q**, has been identified as a ubiquitous environmental contaminant. Understanding the sources, fate, and transport of **DPPD-Q** is critical for assessing its ecological and potential human health risks.

# Formation and Environmental Release of DPPD-Quinone

The primary pathway for **DPPD-Q** entering the environment begins with the physical abrasion of tires on road surfaces, which generates TRWP.<sup>[1]</sup> DPPD, present in the tire tread, is then exposed to atmospheric ozone, leading to its transformation into **DPPD-Q**.<sup>[2]</sup> This process is a key source of **DPPD-Q** on road surfaces.

Stormwater runoff is the principal mechanism for the transport of **DPPD-Q** from roadways into the broader environment.<sup>[3][4]</sup> During rainfall events, accumulated TRWP and transformed **DPPD-Q** are washed off impervious surfaces and carried into drainage systems, which often discharge directly into surface waters. This leads to the contamination of rivers, streams, and other aquatic ecosystems.<sup>[3]</sup> Additionally, **DPPD-Q** can be found in road dust, which can become airborne and be transported over distances before depositing in soil and water bodies.<sup>[5][6]</sup>

## Quantitative Data on DPPD and DPPD-Q Contamination

The following tables summarize the concentrations of DPPD and **DPPD-Q** reported in various environmental matrices. These data highlight the widespread nature of this contamination.

Table 1: Concentrations of DPPD and DPPD-Quinone in Tire Wear Particles and Road Dust

Matrix	Compound	Concentration Range (ng/g)	Median/Mean Concentration (ng/g)	Reference
Road Dust (China)	$\Sigma$ PPDs	7.90 - 727	68 (median)	<a href="#">[7]</a>
Road Dust (China)	6PPD-Q	3.00 - 349	49 (median)	<a href="#">[7]</a>
Roadside Soil	DPPD	-	-	<a href="#">[8]</a>
Roadside Soil	DPPD-Q	-	-	<a href="#">[8]</a>
Road Dust (Tokyo)	6PPD	-	226 (median)	<a href="#">[9]</a>
Road Dust (Tokyo)	6PPD-Q	-	-	<a href="#">[9]</a>

Table 2: Concentrations of DPPD and DPPD-Quinone in Water and Sediment

Matrix	Compound	Concentration Range	Median/Mean Concentration	Reference
Stormwater Runoff	6PPD-Q	0.8 - 19 µg/L	-	[10]
Stormwater Runoff (Hong Kong)	Total PPD-Qs	0.74 - 3.87 µg/L	2.17 µg/L (median)	[8]
Stormwater Runoff (Hong Kong)	DPPD-Q	0.02 - 0.23 µg/L	-	[8]
Urban River (Storm Event)	6PPD-Q	up to 2.85 µg/L	-	[11][12]
Urban River Sediments	Total PPDs	-	39.7 ng/g (median)	[13][14]
Urban River Sediments	Total PPD-Qs	-	15.2 ng/g (median)	[13][14]
Estuary Sediments	Total PPDs	-	14.0 ng/g (median)	[13][14]
Estuary Sediments	Total PPD-Qs	-	5.85 ng/g (median)	[13][14]
Coastal Sediments	Total PPDs	-	9.47 ng/g (median)	[13][14]
Coastal Sediments	Total PPD-Qs	-	2.97 ng/g (median)	[13][14]
Deep-Sea Sediments	Total PPDs	-	5.24 ng/g (median)	[13][14]
Deep-Sea Sediments	Total PPD-Qs	-	3.96 ng/g (median)	[13][14]

Table 3: Concentrations of DPPD and **DPPD-Quinone** in Air

Matrix	Compound	Concentration Range (pg/m <sup>3</sup> )	Median/Mean Concentration (pg/m <sup>3</sup> )	Reference
Air Particles (PM2.5)	Total PPD-Qs	2.52 - 196	4.92 (median)	[8]
Air Particles (PM2.5)	DPPD-Q	-	Abundant, accounting for 75.9% of total PPD-Qs	[8]
Air Particles (PM2.5)	6PPD-Q and DPPD-Q	5.59 - 8480 (Taiyuan) 3.61 - 4490 (Guangzhou)	-	[3]

## Experimental Protocols

Accurate quantification of DPPD and **DPPD-Q** in environmental samples is essential for risk assessment. The following sections provide an overview of commonly used experimental protocols.

## Sample Collection

- Water Samples: Water samples should be collected in amber glass bottles to prevent photodegradation.[1] It is crucial to avoid any contact with rubber materials, including tires, during sample collection and transport to prevent contamination.[1] Samples should be kept cool and transported to the laboratory for analysis as soon as possible.
- Solid Samples (Soil, Sediment, Road Dust): Solid samples are typically collected using stainless steel scoops or corers and stored in glass jars or high-density polyethylene (HDPE) containers. Samples should be kept cool during transport and frozen upon arrival at the laboratory until extraction.

## Sample Extraction

- Water Samples: Solid-phase extraction (SPE) is a common method for extracting and concentrating PPDs and PPD-Qs from water samples. A typical procedure involves passing the water sample through an SPE cartridge (e.g., Oasis HLB), followed by elution of the analytes with an organic solvent such as acetonitrile or methanol.
- Solid Samples: For solid matrices, solvent extraction is employed. A common method involves sonicating the sample with a mixture of organic solvents, such as hexane and ethyl acetate.<sup>[15]</sup> The extract is then concentrated and may require a cleanup step to remove interfering matrix components.<sup>[15]</sup> Accelerated solvent extraction (ASE) has also been shown to be an efficient method for extracting 6PPD-quinone from fish tissue.<sup>[4]</sup>

## Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the detection and quantification of DPPD and **DPPD-Q** due to its high sensitivity and selectivity.<sup>[15]</sup>

- Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of PPDs and their quinones. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium fluoride) and an organic component (e.g., acetonitrile or methanol) is commonly employed.<sup>[15]</sup>
- Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target analyte and monitoring specific product ions, which provides high specificity and reduces matrix interference.<sup>[15]</sup> Isotope-labeled internal standards (e.g., <sup>13</sup>C<sub>6</sub>-6PPD-Quinone, d<sub>5</sub>-6PPD-Quinone) are used for accurate quantification.<sup>[15]</sup>

## Signaling Pathways and Experimental Workflows

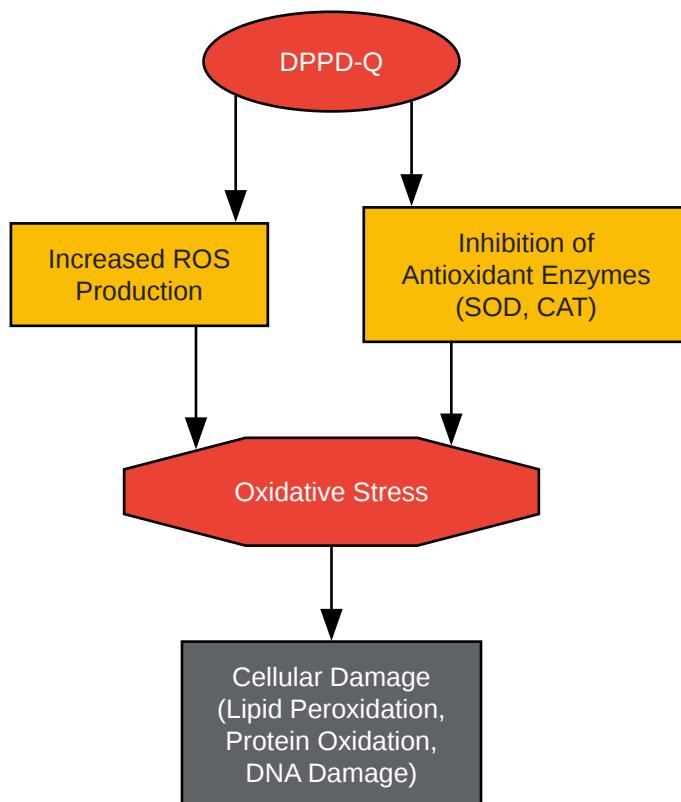
### Toxicological Signaling Pathways

**DPPD-Q** has been shown to exert toxic effects on aquatic organisms, particularly fish. The primary mechanisms of toxicity involve the disruption of key cellular signaling pathways.

- PPAR $\gamma$  Signaling Pathway Disruption: Studies in zebrafish have demonstrated that exposure to 6PPD and its quinone derivative can disrupt the Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ) signaling pathway.<sup>[16]</sup> This disruption leads to altered lipid and carbohydrate metabolism and can induce hepatotoxicity.<sup>[16]</sup> The binding of these compounds to PPAR $\gamma$  appears to be a key molecular initiating event.<sup>[16]</sup>

**DPPD-Q** disrupts the PPAR $\gamma$  signaling pathway.

- Oxidative Stress Induction: Exposure to **DPPD-Q** can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.<sup>[10][17]</sup> This can cause cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.<sup>[10][12]</sup> The inhibition of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) further exacerbates this oxidative damage.<sup>[10]</sup>



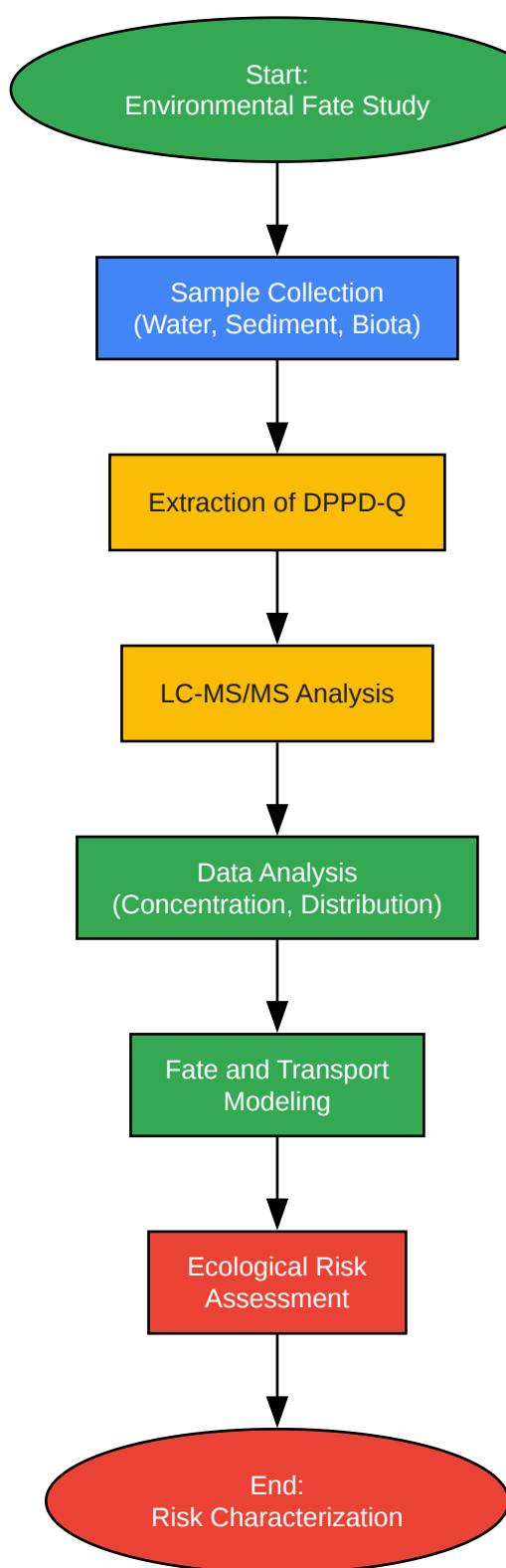
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**DPPD-Q** induces oxidative stress in aquatic organisms.

## Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying the environmental fate and toxicological effects of **DPPD-Q**.

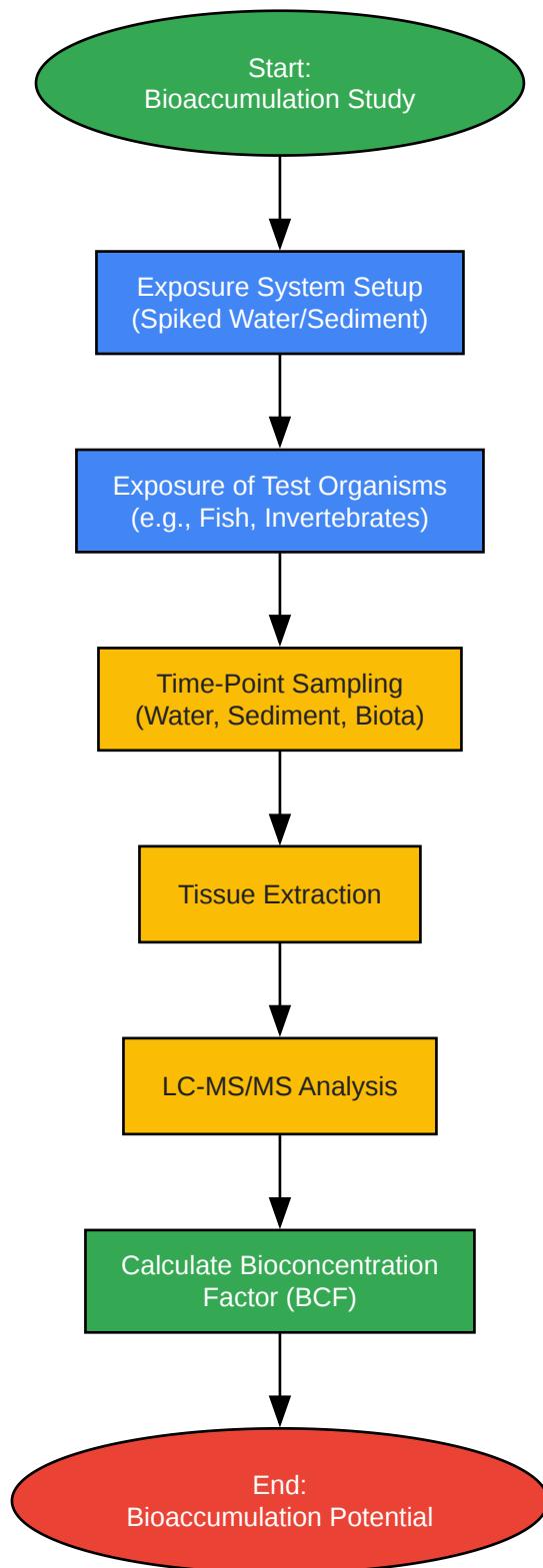
- Environmental Fate Assessment Workflow: This workflow outlines the steps involved in determining the distribution and persistence of **DPPD-Q** in a model ecosystem.



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Workflow for assessing the environmental fate of **DPPD-Q**.

- Bioaccumulation Study Workflow: This workflow details the process for evaluating the uptake and accumulation of **DPPD-Q** in aquatic organisms.



[Click to download full resolution via product page](#)Workflow for a **DPPD-Q** bioaccumulation study.

## Conclusion

**DPPD-Q** is a significant environmental contaminant originating from the use of DPPD in tires. Its widespread presence in road dust, stormwater, surface waters, and sediments poses a potential risk to aquatic ecosystems. This technical guide has summarized the key sources of **DPPD-Q**, provided quantitative data on its environmental concentrations, outlined standard analytical methodologies, and detailed the toxicological pathways it affects. Further research is needed to fully understand the long-term ecological impacts of **DPPD-Q** and to explore potential mitigation strategies to reduce its entry into the environment. For drug development professionals, understanding the environmental fate and toxicological profile of such compounds is crucial for developing safer and more environmentally benign alternatives.

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